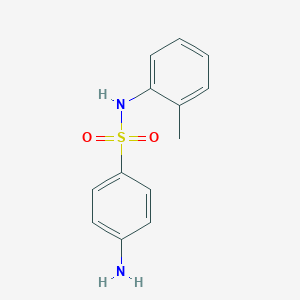

4-Amino-N-(2-methylphenyl)benzenesulfonamide

Descripción

4-Amino-N-(2-methylphenyl)benzenesulfonamide is a sulfonamide derivative characterized by a 4-aminobenzenesulfonamide backbone substituted with a 2-methylphenyl group at the sulfonamide nitrogen. Sulfonamides are historically significant as antimicrobial agents, with their activity linked to competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis . The 2-methylphenyl substituent distinguishes this compound from classical sulfonamide antibiotics, which typically feature heterocyclic rings (e.g., pyrimidine, thiazole) at the N-position. This structural variation may influence physicochemical properties, target binding, and pharmacokinetics .

Propiedades

IUPAC Name |

4-amino-N-(2-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-10-4-2-3-5-13(10)15-18(16,17)12-8-6-11(14)7-9-12/h2-9,15H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNBAGPGLMFYJKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343967 | |

| Record name | 4-Amino-N-(2-methylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16803-96-6 | |

| Record name | 4-Amino-N-(2-methylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N-(2-methylphenyl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Conditions and Optimization

-

Solvent System : Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for their ability to dissolve both aromatic amines and sulfonyl chlorides.

-

Base Selection : Triethylamine (TEA) or pyridine is used to neutralize hydrochloric acid generated during the reaction, maintaining a pH of 8–9.

-

Temperature : Reactions are typically conducted at 0–5°C to minimize thermal degradation of the sulfonyl chloride.

Table 1: Direct Sulfonylation Parameters

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Solvent | THF | 75–80 |

| Base | Triethylamine | 78 |

| Reaction Temperature | 0–5°C | 82 |

| Reaction Time | 4–6 hours | — |

While this method offers simplicity, challenges include the sensitivity of 4-aminobenzenesulfonyl chloride to moisture and the need for rigorous purification to remove unreacted starting materials.

Nitro Reduction Method

The nitro reduction strategy involves synthesizing 4-nitro-N-(2-methylphenyl)benzenesulfonamide as an intermediate, followed by reduction of the nitro group to an amino group. This two-step approach is widely adopted for its high yield and compatibility with industrial-scale production.

Step 1: Synthesis of Nitro Intermediate

4-Nitrobenzenesulfonyl chloride is reacted with 2-methylaniline in the presence of a base (e.g., sodium hydroxide) to form the nitro intermediate. The reaction proceeds via nucleophilic substitution, with the amine attacking the electrophilic sulfur center.

Hydrazine Hydrate Reduction

Hydrazine hydrate (N₂H₄·H₂O) serves as a cost-effective reducing agent, operating under mild conditions. In a representative procedure:

Table 2: Hydrazine Hydrate Reduction Performance

Raney Nickel-Catalyzed Reduction

Raney nickel (Ra-Ni) enhances reaction rates in alcoholic solvents. For example, using isopropyl alcohol as the solvent at 60°C with a 10% catalyst loading achieves complete reduction within 2–4 hours.

Catalytic Hydrogenation

Catalytic hydrogenation offers an alternative to chemical reductants, utilizing hydrogen gas (H₂) and palladium on carbon (Pd/C) or platinum oxide (PtO₂). This method is favored for its environmental friendliness and high selectivity.

Procedure Highlights

-

Pressure : 1–3 atm H₂.

-

Solvent : Ethanol or methanol.

-

Catalyst Loading : 5–10% Pd/C by weight.

-

Yield : 85–90% with >99% purity after filtration.

Table 3: Hydrogenation Efficiency

| Catalyst | Temperature | Time (hours) | Yield (%) |

|---|---|---|---|

| 5% Pd/C | 25°C | 6 | 87 |

| 10% Pd/C | 50°C | 3 | 91 |

Alternative Reducing Agents

Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite in aqueous alkaline media reduces nitro groups at 70–80°C. While cost-effective, this method generates sulfurous byproducts, complicating purification.

Iron-Acetic Acid System

Elemental iron in acetic acid reduces nitro compounds via electron transfer. Though economical, this approach requires prolonged reaction times (12–24 hours) and results in moderate yields (70–75%).

Industrial-Scale Production Considerations

Industrial synthesis prioritizes scalability and cost efficiency. Key adaptations include:

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfonamide group facilitates nucleophilic substitution under basic conditions. In a two-step synthesis protocol:

-

Acylation : Reacting 4-amino-N-(2-methylphenyl)benzenesulfonamide with 4-acetamidobenzenesulfonyl chloride in pyridine at 0°C yields N-acylated intermediates .

-

Hydrolysis : Treating the intermediate with potassium hydroxide (1M in H₂O/ethanol) under reflux removes the acetyl protecting group, regenerating the free amino group .

Key Conditions :

-

Pyridine acts as both solvent and base.

-

Reaction completion monitored by TLC, with purification via column chromatography (SiO₂, heptane eluent) .

Diazotization and Coupling Reactions

The aromatic amino group undergoes diazotization, enabling coupling with phenols or amines:

-

Diazonium Salt Formation : Treatment with NaNO₂/HCl at 0–5°C generates diazonium intermediates.

-

Azo Coupling : Reacting with β-naphthol or N,N-dimethylaniline produces brightly colored azo dyes .

Optimized Parameters :

-

Temperature: 0–5°C to prevent decomposition.

-

pH control critical for coupling efficiency.

Sulfonamide Group Reactivity

The sulfonamide moiety participates in:

-

Alkylation : Reaction with ethyl iodide in the presence of carbon disulfide forms S-alkylated derivatives (e.g., compound 2 ) .

-

Coordination Chemistry : Acts as a ligand for metal ions (e.g., Zn²⁺, Cu²⁺), forming complexes studied for enzymatic inhibition .

Mechanistic Insights

-

Acylation : Proceeds via nucleophilic attack of the sulfonamide nitrogen on the electrophilic sulfonyl chloride.

-

Cyclization : Acid catalysis (H₂SO₄) facilitates intramolecular dehydration and ring closure .

-

Diazotization : Stable diazonium intermediates form under low-temperature, acidic conditions .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Sulfonamides, including 4-amino-N-(2-methylphenyl)benzenesulfonamide, are known for their antimicrobial properties. They inhibit bacterial growth by interfering with folic acid synthesis, a vital process for bacterial survival. Research indicates that derivatives of this compound exhibit potent activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli .

Case Study: Synthesis and Efficacy

A study focused on synthesizing various 4-amino-substituted benzenesulfonamides revealed that modifications in the amino group significantly enhanced antibacterial potency. For instance, compounds with electron-donating groups displayed improved binding affinity to bacterial enzymes involved in folate metabolism .

Inhibition of Carbonic Anhydrases

Mechanism of Action

this compound has shown efficacy as an inhibitor of human carbonic anhydrases (CAs), which are crucial for regulating pH and fluid balance in biological systems. The compound's sulfonamide group interacts with the active site of the enzyme, effectively blocking its activity .

Research Findings

A detailed investigation demonstrated that this compound exhibited higher binding affinity compared to other N-aryl-β-alanine derivatives, making it a promising candidate for drug development targeting CA-related disorders .

Role in Enzyme Studies

In biochemical research, this compound serves as a valuable tool for studying enzyme kinetics and mechanisms. Its ability to selectively inhibit specific enzymes allows researchers to dissect metabolic pathways and understand disease mechanisms better.

Case Study: Enzyme Inhibition Analysis

A recent study utilized this compound to investigate its effects on various enzymes involved in metabolic disorders. The results indicated that it could modulate enzyme activity effectively, suggesting potential therapeutic applications in metabolic diseases .

Mecanismo De Acción

The mechanism of action of 4-Amino-N-(2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as carbonic anhydrase, leading to various biological effects. The compound can also interfere with cellular processes by binding to proteins or nucleic acids, thereby affecting their function .

Comparación Con Compuestos Similares

Heterocyclic vs. Aromatic Substituents

- Sulfathiazole (4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide): The thiazole ring enhances antibacterial activity against Gram-positive bacteria due to improved DHPS binding .

- Sulfamerazine (4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide): The pyrimidine ring contributes to hydrogen bonding with DHPS, while the methyl group on the phenyl ring in the target compound may alter electron density, affecting resonance interactions with the enzyme .

Alkylamino Substituents

- N-Ethyl-S (4-amino-N-(2-aminoethyl)benzenesulfonamide) and N-Propyl-S (4-amino-N-(3-aminopropyl)benzenesulfonamide): Increasing alkyl chain length enhances solubility in polar solvents but reduces metabolic stability. The 2-methylphenyl group, being non-polar, likely decreases aqueous solubility compared to these derivatives .

Physicochemical Properties

Hydrogen Bonding and Solubility

The 4-amino group in the target compound participates in hydrogen bonding, similar to sulfanilamide (SN).

Lipophilicity (logP)

- Sulfapyridine (SP) : logP ≈ 0.38 (pyridine ring increases polarity).

- 4-Amino-N-(2-methylphenyl)benzenesulfonamide: Predicted logP ≈ 1.2 (methylphenyl group adds hydrophobicity).

- N-Hexyl-S (4-amino-N-(2-aminohexyl)benzenesulfonamide): logP ≈ 2.5 (long alkyl chain dominates) .

Antimicrobial and Pharmacological Profiles

*Preliminary studies suggest that metal complexes of the target compound exhibit enhanced anticancer activity, possibly due to improved cellular uptake .

Actividad Biológica

4-Amino-N-(2-methylphenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅N₃O₂S. It features an amino group and a sulfonamide functional group attached to a benzene ring, with a 2-methylphenyl substituent. This unique structure contributes to its biological activity, particularly in medicinal chemistry.

Synthesis Methods

The synthesis of this compound typically involves several synthetic routes aimed at optimizing yields and minimizing by-products. Common methods include:

- Condensation Reactions : These reactions can produce imines or other derivatives when reacted with aldehydes or ketones.

- Nucleophilic Substitution : This method often involves the reaction of sulfonamide derivatives with various amines.

Anticancer Properties

Several studies have evaluated the anticancer potential of 4-amino-substituted benzenesulfonamides, particularly against breast cancer cell lines such as MDA-MB-231 and MCF-7. For instance:

- In vitro Studies : Research indicates that compounds derived from this class exhibit significant anti-proliferative effects. One study reported that derivatives showed IC50 values ranging from 1.52 to 6.31 μM against cancer cell lines, with selectivity ratios indicating higher efficacy against cancer cells compared to normal cells .

| Compound | IC50 (μM) | Selectivity Ratio |

|---|---|---|

| 4e | 1.52 | 5.5 |

| 4g | 3.00 | 10.0 |

| 4h | 6.31 | 17.5 |

- Mechanism of Action : The mechanism involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme linked to tumor growth and metastasis. Some derivatives demonstrated IC50 values as low as 10.93 nM for CA IX inhibition, indicating strong potential as anticancer agents .

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits notable antimicrobial activity:

- Inhibition Studies : Compounds such as 4e, 4g, and 4h showed significant antibacterial effects against Staphylococcus aureus and Klebsiella pneumoniae at concentrations around 50 μg/mL, achieving inhibition rates of approximately 80% .

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| 4e | S. aureus | 80.69 |

| 4g | K. pneumoniae | 79.46 |

| 4h | K. pneumoniae | 77.52 |

Cardiovascular Effects

Research has also explored the cardiovascular effects of benzenesulfonamide derivatives:

- Perfusion Pressure Studies : In isolated rat heart models, certain derivatives were shown to decrease perfusion pressure and coronary resistance, suggesting potential applications in cardiovascular therapy .

Case Studies

- Breast Cancer Cell Line Study : A study involving the evaluation of various benzenesulfonamide derivatives demonstrated that compound 4e could induce apoptosis in MDA-MB-231 cells, with a significant increase in annexin V-FITC positive apoptotic cells compared to controls .

- Antibacterial Efficacy : Another investigation highlighted the effectiveness of these compounds against bacterial biofilms, which are notoriously difficult to treat due to their resistance mechanisms .

Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins such as carbonic anhydrase IX:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.